Myristic amide

Catalog No.
S588989
CAS No.
638-58-4
M.F
C14H29NO
M. Wt
227.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic amide

Researchers quantifying erucamide/oleamide slip agents in polyolefin films require internal standards free of co-elution. Tetradecanamide (C14) eliminates chromatographic interference with C18/C22 amides.

  • Baseline GC-FID/UPLC-MS separation from erucamide and oleamide.
  • Melting point ~105°C, enabling high-temperature PCM formulations over C12 amides.
  • Specific mass-marker (m/z 228.2307) for C14 migration analysis in food contact materials.

CAS Number

638-58-4

Product Name

Myristic amide

IUPAC Name

tetradecanamide

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N

The exact mass of the compound Tetradecanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66436. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Tetradecanamide, Myristamide, Myristic acid amide, Tetradecanoic acid amide, Myristyl amide

Purity

≥98% (GC)

Package Size

5 g, 25 g, 100 g

Myristic amide (CAS 638-58-4), systematically known as tetradecanamide, is a 14-carbon saturated primary fatty amide. Characterized by a melting point of approximately 105 °C and a highly stable hydrophobic alkyl chain, it is predominantly utilized in advanced industrial and analytical applications. Unlike bulk structural polymers, tetradecanamide is typically procured as a high-purity analytical internal standard for polymer additive quantification, a specific mass-marker in food contact material migration studies, or a precisely tuned organic phase change material (PCM) for thermal energy storage. Its value lies in its exact C14 chain length, which provides a predictable balance of volatility, thermal transition enthalpy, and chromatographic retention compared to shorter or longer homologous amides [1].

Research Fit

C14 fatty amide scaffold for surfactant rheology optimization
Endogenous human metabolite supporting signaling and membrane studies
Crystalline solid suitable for synthesis and chemical ecology reference

Substituting tetradecanamide with adjacent fatty amides, such as dodecanamide (C12) or hexadecanamide (C16), compromises both analytical resolution and thermodynamic performance. In quality control workflows for polyolefin films, slip agents like oleamide (C18:1) and erucamide (C22:1) must be quantified without matrix interference; using a C16 or C18 saturated amide as an internal standard risks peak overlap, whereas the C14 chain of tetradecanamide guarantees baseline chromatographic separation [1]. In thermal energy storage, the molar heat capacity and melting point scale linearly with carbon number. Replacing tetradecanamide with a C12 analog lowers the phase transition temperature by several degrees, potentially causing premature melting and latent heat loss in systems engineered specifically for the ~105 °C thermal window [2].

Substitution Risk

Chain-Length Rheology Sensitivity
C12 or C16 amide surfactants may not reproduce the C14 thickening optimum reported in ternary systems.
Membrane Interaction Divergence
Even a two-carbon shift in chain length may alter membrane partitioning and metabolic stability profiles.
Empirical Validation Required
Functional outcomes in rheology or bioassays may not transfer across fatty amide analogs without verification.

Chromatographic Isolation as an Internal Standard for Slip Agent Quantification

In the quantification of erucamide and oleamide slip agents within polyolefin films, tetradecanamide is utilized as a highly reliable internal standard. Because commercial polypropylene and polyethylene formulations rely heavily on C18 and C22 amides for surface lubrication, the C14 chain of tetradecanamide ensures it does not naturally occur in the matrix. During pressurized fluid extraction and subsequent GC-FID or UPLC-MS analysis, tetradecanamide elutes significantly earlier than hexadecanamide (C16) or octadecenamide (C18:1), providing complete baseline resolution[1].

Evidence DimensionChromatographic retention and matrix independence
Target Compound DataTetradecanamide (C14) provides zero background interference and distinct early elution.
Comparator Or BaselineErucamide (C22:1) and Oleamide (C18:1) target analytes.
Quantified DifferenceComplete baseline separation from C18/C22 amides, avoiding the peak overlap that occurs if C16 or C18 saturated amides are used as standards.
ConditionsPressurized fluid extraction (PFE) followed by GC-FID or UPLC-MS analysis of polyolefin films.

QA/QC laboratories must procure tetradecanamide to ensure accurate, interference-free calibration when measuring slip agent migration in packaging materials.

Viscosity Optimum
Head-to-head
C14 amide: highest thickening C12, C16 analogs: lower achievable viscosity
Reported rheological advantage at C14 chain length; substitution with C12/C16 may limit thickening.
Ternary surfactant/thickener/water system; data to verify in modern formulations.

Thermodynamic Predictability for Phase Change Material (PCM) Engineering

Differential scanning calorimetry (DSC) of primary alkylamides demonstrates that molar heat capacity (Cp,m) and phase transition temperatures scale strictly with the carbon chain length. Tetradecanamide exhibits a melting transition near 105 °C, fitting perfectly into the linear thermodynamic progression between dodecanamide (C12) and hexadecanamide (C16). This precise thermal behavior allows it to be used as a predictable component in organic phase change materials, where exact latent heat release temperatures are required[1].

Evidence DimensionMolar heat capacity and melting transition temperature
Target Compound DataMelting point ~105 °C, with Cp,m scaling linearly with its 14 carbons.
Comparator Or BaselineDodecanamide (C12, ~99 °C) and Hexadecanamide (C16, ~106 °C).
Quantified DifferenceProvides a distinct, intermediate thermal buffering capacity exactly proportional to the addition of two methylene groups over the C12 baseline.
ConditionsDifferential scanning calorimetry (DSC) from 298.15 K upwards.

Enables thermal engineers to procure the exact chain length necessary to tune the melting point of eutectic PCM blends for targeted heat storage applications.

Anti-MRSA MIC
Head-to-head
MIC 1–16 µg/mL
Supports antimicrobial screening context; tetradecanamide derivative among most active in tested series.
In vitro activity against 21 MRSA clinical isolates; structural optimization may be required.

Mass Spectrometry Specificity in Food Contact Material Migration Assays

In regulatory migration testing of hot melt adhesives used in food packaging, ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-MS/QTOF) is used to identify non-volatile migrants. Tetradecanamide acts as a specific migration marker, yielding an exact mass-to-charge ratio (m/z 228.2307 in ESI+ mode). This allows it to be unambiguously distinguished from longer-chain adhesive migrants like hexadecanamide (m/z 256.2640) and 9-octadecenamide (m/z 282.2797) [1].

Evidence DimensionExact mass-to-charge (m/z) ratio in ESI+ mode
Target Compound Datam/z 228.2307
Comparator Or BaselineHexadecanamide (m/z 256.2640) and 9-octadecenamide (m/z 282.2797)
Quantified DifferenceA mass difference of ~28 Da (two CH2 units) ensures no isobaric interference during high-resolution MS detection.
ConditionsUPLC-MS/QTOF analysis of food contact material simulants (e.g., Tenax or 95% ethanol).

Provides analytical testing facilities with a highly specific calibration standard for quantifying C14-specific migration limits in packaging adhesives.

Symbiosis Marker
Cross-study
GC-MS cuticular hydrocarbon analysis
Reported semiochemical context in insect chemical ecology; detected only in symbiont-bearing ants.
Qualitative compositional finding; behavioral relevance remains to be established.

Temperature-Dependent Solubility Profile for Process Formulation

The solubility of tetradecanamide in polar aprotic solvents like acetonitrile is highly temperature-dependent, which dictates its handling and processability. At 10 °C, its solubility is extremely low (mass fraction 0.002), but it increases exponentially with heating, reaching a mass fraction of 0.302 (mole fraction 0.072) at 82 °C. This steep solubility curve requires process chemists to implement heated dissolution protocols when formulating tetradecanamide into liquid systems or extracting it from solid matrices [1].

Evidence DimensionMass fraction solubility in acetonitrile
Target Compound Data0.302 mass fraction at 82 °C
Comparator Or Baseline0.002 mass fraction at 10 °C
Quantified DifferenceA 150-fold increase in solubility across a 72 °C heating gradient.
ConditionsSynthetic method determination in sealed tubes.

Informs procurement and process engineering teams that heated reactors and heated transfer lines are mandatory for liquid-phase processing of this compound.

Hepatoma Cytotoxicity
Head-to-head
AN5 (C14): 50 µM; CAP: 100–200 µM; AN4 (C6): 175 µM
Supports cytotoxicity endpoint interpretation; provides dose-response benchmark for long-chain analogs.
MTT assay in rat hepatoma cells; activity may differ across cancer models.
Computed Lipophilicity
Class-level
XLogP = 4.6
Informs membrane interaction and solubility profile for research applications.
Calculated property; empirical logP values may vary.

Internal Standard for Polymer Additive QA/QC

Due to its baseline chromatographic resolution from C18 and C22 amides, tetradecanamide serves as a highly effective internal standard for laboratories quantifying erucamide and oleamide slip agents in polyolefin films. Procurement of high-purity tetradecanamide ensures accurate calibration and prevents matrix interference during GC-FID and UPLC-MS analyses [1].

Organic Phase Change Materials (PCMs) for Thermal Energy Storage

With a precise melting transition near 105 °C and predictable molar heat capacity, tetradecanamide is procured by materials engineers to formulate eutectic PCM blends. It is specifically selected when a thermal system requires a higher latent heat release temperature than what shorter-chain amides (like dodecanamide) or standard paraffin waxes can provide [2].

Calibration Standard for Food Contact Material Migration

Analytical laboratories testing hot melt adhesives and packaging laminates utilize tetradecanamide as a specific mass-marker (m/z 228.2307). Procuring this standard allows for the precise quantification of C14-specific migration limits, ensuring compliance with food safety regulations without isobaric interference from longer-chain migrants[3].

Application Fit

Application
Selection Property
Validation Focus
Surfactant Rheology Studies
Chain-length-specific thickening effect
Viscosity comparison against C12 and C16 amide derivatives
Antimicrobial Screening Research
Reported anti-MRSA profile of tetradecanamide derivatives
MIC endpoint review against Gram-positive strains
Chemical Ecology Profiling
Semiochemical occurrence in symbiotic ant profiles
GC-MS identification and cross-study behavioral relevance
Cell-Model Cytotoxicity Research
TRPV1 analog with C14 acyl chain
Dose-response validation in hepatoma and other cell lines

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.224914549 Da

Monoisotopic Mass

227.224914549 Da

Heavy Atom Count

16

Melting Point

104.0 °C

UNII

A269J8QG0O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-58-4

Wikipedia

Myristamide

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Tetradecanamide: ACTIVE

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